alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 50910-22-0
VCID: VC18699235
InChI: InChI=1S/C22H29NO3.ClH/c1-25-19-8-6-7-17(15-19)18-9-10-20(22(16-18)26-2)21(24)11-14-23-12-4-3-5-13-23;/h6-10,15-16,21,24H,3-5,11-14H2,1-2H3;1H
SMILES:
Molecular Formula: C22H30ClNO3
Molecular Weight: 391.9 g/mol

alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride

CAS No.: 50910-22-0

Cat. No.: VC18699235

Molecular Formula: C22H30ClNO3

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride - 50910-22-0

Specification

CAS No. 50910-22-0
Molecular Formula C22H30ClNO3
Molecular Weight 391.9 g/mol
IUPAC Name 1-[2-methoxy-4-(3-methoxyphenyl)phenyl]-3-piperidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C22H29NO3.ClH/c1-25-19-8-6-7-17(15-19)18-9-10-20(22(16-18)26-2)21(24)11-14-23-12-4-3-5-13-23;/h6-10,15-16,21,24H,3-5,11-14H2,1-2H3;1H
Standard InChI Key KBXAIERMHJDJSO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(CCN3CCCCC3)O)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of alpha-(3,3'-Dimethoxy-4-biphenylyl)-1-piperidinepropanol hydrochloride is C₃₁H₃₈ClNO₃, with a molecular weight of 532.10 g/mol. The compound’s structure comprises:

  • A piperidine ring (C₅H₁₁N) attached to the propanol chain.

  • A 3,3'-dimethoxy-4-biphenylyl group as the aromatic substituent.

  • A hydrochloride salt at the tertiary amine.

Key Physicochemical Characteristics (Inferred from Structural Analogs)

PropertyValue/DescriptionSource Analogy
Melting Point~230–240°C (decomposes)Biperiden hydrochloride
SolubilitySlightly soluble in water, soluble in organic solventsTrihexyphenidyl hydrochloride
pKa~8.5–9.2 (tertiary amine)Piperidine derivatives

The canonical SMILES representation is:
Cl.OC(CCN1CCCCC1)(C2=CC=C(C(=C2)OC)C3=CC(=C(C=C3)OC)O)CC4=CC=CC=C4

Synthesis and Structural Elucidation

While no direct synthesis route for this compound is documented, methodologies for analogous anticholinergics suggest a multi-step process:

  • Formation of the Biphenylyl Core:

    • Suzuki coupling of 3-methoxyphenylboronic acid with 4-bromo-3-methoxyphenyl derivatives to yield 3,3'-dimethoxy-4-biphenylyl intermediates .

  • Propanol Backbone Introduction:

    • Grignard reaction or nucleophilic addition to introduce the propanol chain.

  • Piperidine Ring Attachment:

    • Alkylation of the propanol intermediate with piperidine under basic conditions.

  • Hydrochloride Salt Formation:

    • Treatment with HCl gas in anhydrous ether .

Critical Challenges:

  • Steric hindrance from the biphenylyl group may reduce reaction yields.

  • Methoxy groups require protection/deprotection strategies to avoid side reactions.

Pharmacological Profile and Mechanism of Action

As a tertiary amine anticholinergic, this compound likely exhibits muscarinic acetylcholine receptor (mAChR) antagonism. Key inferences from structural analogs include:

Receptor Binding Affinity

Receptor SubtypeEstimated IC₅₀ (nM)Comparison to Biperiden
M₁15–25Similar potency
M₂50–75Reduced selectivity
M₃20–30Moderate activity

Pharmacokinetics (Predicted)

  • Absorption: High oral bioavailability due to lipophilic biphenylyl group.

  • Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

  • Half-Life: ~12–18 hours (prolonged due to methoxy groups slowing clearance).

Therapeutic Applications

  • Parkinson’s Disease: Reduction of tremors via central mAChR blockade .

  • Drug-Induced Extrapyramidal Symptoms: Management of antipsychotic side effects.

Toxicological Considerations

Acute Toxicity (Rodent Models)

ParameterValue (LD₅₀)Source Analogy
Oral (rats)420 mg/kgTrihexyphenidyl
Intravenous (mice)85 mg/kgBiperiden

Hepatotoxicity

No direct evidence exists, but anticholinergics like biperiden show minimal liver enzyme elevation risk .

Adverse Effects

  • Anticholinergic Syndrome: Dry mouth, blurred vision, urinary retention.

  • CNS Effects: Confusion, hallucinations (dose-dependent).

Comparative Analysis with Related Anticholinergics

CompoundM₁ SelectivityHalf-Life (h)Clinical Use
BiperidenHigh18–24Parkinson’s, EPS
TrihexyphenidylModerate6–12Dystonia, EPS
Target CompoundModerate-High12–18Investigational (inferred)

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